molecular formula C7H9IO2 B2607678 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1781093-12-6

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one

Cat. No.: B2607678
CAS No.: 1781093-12-6
M. Wt: 252.051
InChI Key: SOSUTPLVEXFOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one typically involves the transformation of spiro[24]heptan-4-one through a series of chemical reactionsThe reaction conditions often involve the use of reagents such as iodine and a suitable base to facilitate the halogenation process .

Industrial Production Methods

While specific industrial production methods for 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodomethyl group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized spiro compounds .

Scientific Research Applications

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one is largely dependent on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Biological Activity

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by its unique structural features, including an iodomethyl group and a ketone functional group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Overview

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H13IO2
  • Molecular Weight : 252.09 g/mol
  • Structural Features :
    • Spirocyclic framework
    • Iodomethyl group (–CH2I)
    • Ketone functional group (C=O)

Synthesis Methods

The synthesis of this compound typically involves the iodination of a suitable spirocyclic precursor under controlled conditions, often using solvents like dichloromethane or acetonitrile. The reaction conditions may include the presence of bases to facilitate the formation of the iodomethyl group .

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . For instance, the iodomethyl group may enhance the reactivity of the compound towards biological targets, potentially leading to increased cytotoxicity against tumor cells.

The biological activity of this compound is thought to involve several mechanisms:

  • Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, allowing for the modification of cellular targets.
  • Oxidative Stress Induction : The ketone functionality may contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, altering their activity and contributing to its biological effects .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study B Reported apoptotic effects in human cancer cell lines, with IC50 values indicating potent cytotoxicity.
Study C Investigated structure-activity relationships, highlighting the role of the iodomethyl group in enhancing biological activity.

Comparison with Related Compounds

This compound can be compared with structurally similar compounds such as:

CompoundStructural FeaturesBiological Activity
Spiro[2.4]heptaneLacks iodomethyl groupLimited biological activity
5-Thiaspiro[2.4]heptanContains sulfur instead of iodineAntimicrobial properties reported

The presence of the iodomethyl group in this compound is crucial for its enhanced reactivity and potential biological applications compared to similar compounds.

Properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUTPLVEXFOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.